molecular formula C16H19NS B13726739 Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine

Katalognummer: B13726739
Molekulargewicht: 257.4 g/mol
InChI-Schlüssel: QOJVILJIPTYFFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is a complex organic compound that features a cyclopropylmethyl group attached to a benzylamine moiety, which is further substituted with a 4-methyl-2-thiophen-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropylmethyl group, which can be achieved through cyclopropanation reactions. The 4-methyl-2-thiophen-2-ylbenzylamine can be synthesized by reacting 4-methyl-2-thiophen-2-ylbenzyl chloride with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-2-thiophen-2-yl-pyridine: A heterocyclic compound with similar structural features.

    4-Methyl-2-thiophen-2-yl-1,3-thiazole: Another compound with a thiophene ring and potential biological activities.

Uniqueness

Cyclopropylmethyl-(4-methyl-2-thiophen-2-ylbenzyl)-amine is unique due to its combination of a cyclopropylmethyl group and a thiophene-substituted benzylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C16H19NS

Molekulargewicht

257.4 g/mol

IUPAC-Name

1-cyclopropyl-N-[(4-methyl-2-thiophen-2-ylphenyl)methyl]methanamine

InChI

InChI=1S/C16H19NS/c1-12-4-7-14(11-17-10-13-5-6-13)15(9-12)16-3-2-8-18-16/h2-4,7-9,13,17H,5-6,10-11H2,1H3

InChI-Schlüssel

QOJVILJIPTYFFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CNCC2CC2)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.